molecular formula C8H10BFO3S B14029682 (2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid

(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid

Cat. No.: B14029682
M. Wt: 216.04 g/mol
InChI Key: VOSHZIYDPKEABN-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in Suzuki-Miyaura coupling reactions This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxy, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the reaction mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation of the boronic acid group

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxyphenylboronic acid
  • 2-(Methylthio)phenylboronic acid
  • 4-Methoxy-2-(trifluoromethyl)phenylboronic acid

Uniqueness

(2-Fluoro-4-methoxy-3-(methylthio)phenyl)boronic acid is unique due to the combination of fluoro, methoxy, and methylthio groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C8H10BFO3S

Molecular Weight

216.04 g/mol

IUPAC Name

(2-fluoro-4-methoxy-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO3S/c1-13-6-4-3-5(9(11)12)7(10)8(6)14-2/h3-4,11-12H,1-2H3

InChI Key

VOSHZIYDPKEABN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)SC)F)(O)O

Origin of Product

United States

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